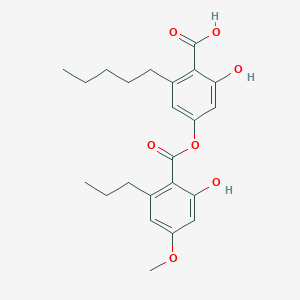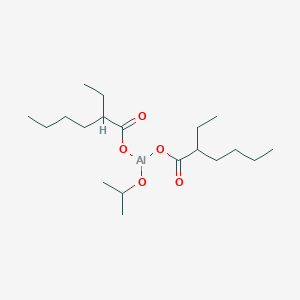
Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-: is an organoaluminum compound with the chemical formula Al(OCCCH(C2H5)C4H9)2(OCH(CH3)2)This compound is characterized by its white powder form and moderate solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- typically involves the reaction of 2-ethylhexanoic acid with aluminum isopropoxide. The reaction is carried out under controlled temperature and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 2-ethylhexanoic acid and aluminum isopropoxide are mixed in the presence of a solvent such as toluene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: This compound can be reduced under specific conditions, although it is less common.
Substitution: It can participate in substitution reactions where the 2-ethylhexanoate or propanolato groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various organic ligands under anhydrous conditions.
Major Products:
Oxidation: Formation of aluminum oxide and corresponding oxidized organic products.
Reduction: Formation of aluminum hydrides.
Substitution: Formation of new organoaluminum compounds with different ligands.
Scientific Research Applications
Chemistry:
- Used as a catalyst in polymerization reactions, particularly in the production of polyolefins like polypropylene and polyethylene .
- Acts as a reagent in organic synthesis for the formation of complex molecules .
Biology and Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry:
Mechanism of Action
The mechanism of action of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of coordination bonds with electron-rich species. This property is particularly useful in catalysis, where the compound can activate substrates and lower the activation energy of chemical reactions .
Comparison with Similar Compounds
Aluminum 2-ethylhexanoate: Similar in structure but lacks the propanolato group.
Aluminum isopropoxide: Contains isopropoxide groups but lacks the 2-ethylhexanoate ligands.
Uniqueness:
Properties
CAS No. |
56208-99-2 |
|---|---|
Molecular Formula |
C19H37AlO5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
[2-ethylhexanoyloxy(propan-2-yloxy)alumanyl] 2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.C3H7O.Al/c2*1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h2*7H,3-6H2,1-2H3,(H,9,10);3H,1-2H3;/q;;-1;+3/p-2 |
InChI Key |
GSQFXVZDKYFRCE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)C(=O)O[Al](OC(C)C)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


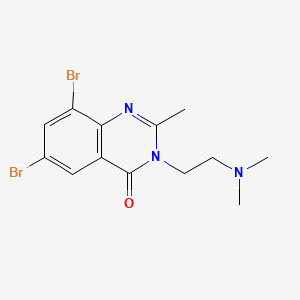
![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
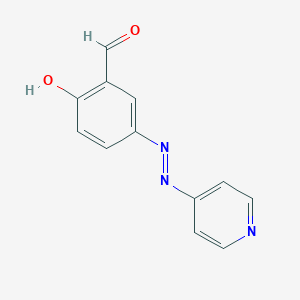
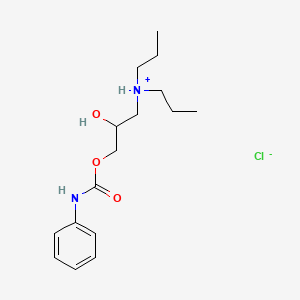

![N-[(3S)-1-azabicyclo[2.2.1]heptan-3-yl]-1-benzofuran-6-carboxamide](/img/structure/B13753488.png)
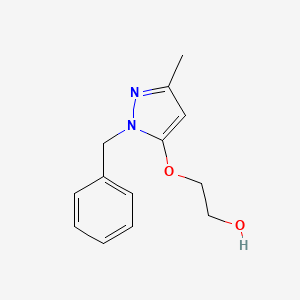
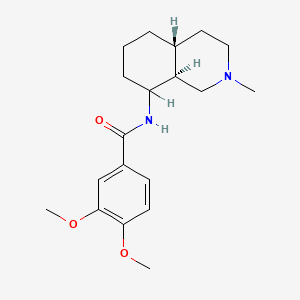

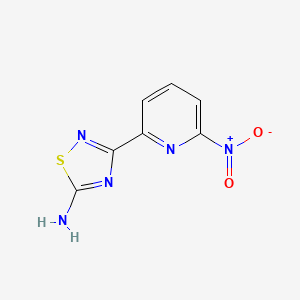

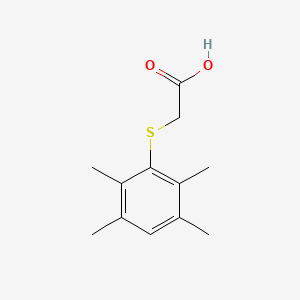
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
